![molecular formula C9H19NO B12115018 2-Butanone, 3,3-dimethyl-1-[(1-methylethyl)amino]- CAS No. 61747-37-3](/img/structure/B12115018.png)
2-Butanone, 3,3-dimethyl-1-[(1-methylethyl)amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butanone, 3,3-dimethyl-1-[(1-methylethyl)amino]- is an organic compound with the molecular formula C10H21NO It is a derivative of butanone, featuring a dimethyl group and an amino group attached to the butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 3,3-dimethyl-1-[(1-methylethyl)amino]- can be achieved through several methods. One common approach involves the reaction of 3,3-dimethyl-2-butanone with isopropylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise ratios. The reaction conditions, such as temperature and pressure, are carefully monitored to optimize yield and purity. Post-reaction, the product is purified using techniques like distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Butanone, 3,3-dimethyl-1-[(1-methylethyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Butanone, 3,3-dimethyl-1-[(1-methylethyl)amino]- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be utilized in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and pharmacological properties is ongoing.
Industry: It finds use in the production of specialty chemicals and as an intermediate in various manufacturing processes.
Mechanism of Action
The mechanism by which 2-Butanone, 3,3-dimethyl-1-[(1-methylethyl)amino]- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate biochemical pathways, leading to changes in cellular functions. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
2-Butanone, 3,3-dimethyl-1-(methylamino)-: This compound is structurally similar but features a methylamino group instead of an isopropylamino group.
3,3-Dimethyl-2-butanone: A simpler ketone without the amino group.
2,2-Dimethyl-3-butanone: Another structural isomer with different positioning of the methyl groups.
Uniqueness
2-Butanone, 3,3-dimethyl-1-[(1-methylethyl)amino]- is unique due to its specific functional groups, which confer distinct chemical reactivity and potential applications. Its combination of a ketone and an amino group allows for diverse chemical transformations and interactions, making it valuable in various research and industrial contexts.
Properties
CAS No. |
61747-37-3 |
|---|---|
Molecular Formula |
C9H19NO |
Molecular Weight |
157.25 g/mol |
IUPAC Name |
3,3-dimethyl-1-(propan-2-ylamino)butan-2-one |
InChI |
InChI=1S/C9H19NO/c1-7(2)10-6-8(11)9(3,4)5/h7,10H,6H2,1-5H3 |
InChI Key |
ORFBOARXQCHKSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3,4-Dimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B12114935.png)
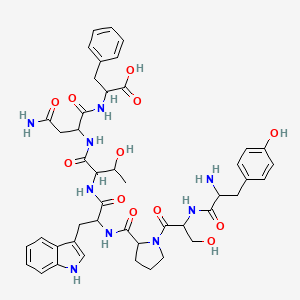
![Tert-butyl 2-hydroxy-4-oxo-2,3,5,7-tetrahydrofuro[2,3-c]pyridine-6-carboxylate](/img/structure/B12114941.png)

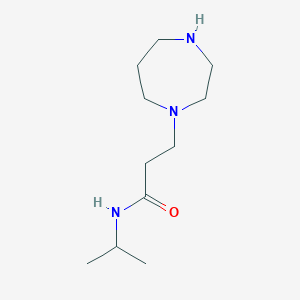
![2-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-N-[1-(2-methylphenyl)ethyl]acetamide](/img/structure/B12114957.png)
![3-(4-methoxyphenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12114961.png)
![3-[(6-Ethoxy-2-methylquinolin-4-yl)sulfanyl]propanoic acid](/img/structure/B12114967.png)
![6-acetamido-2-[2-[(2-acetamidoacetyl)amino]propanoylamino]-N-(4-methyl-2-oxochromen-7-yl)hexanamide](/img/structure/B12114968.png)
![(5Z)-5-[(4-bromophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B12114973.png)
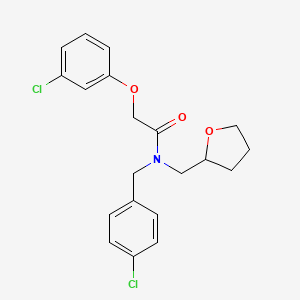
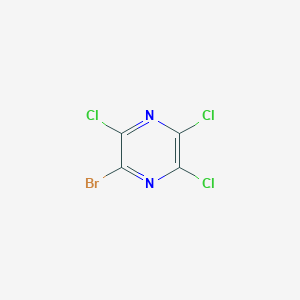
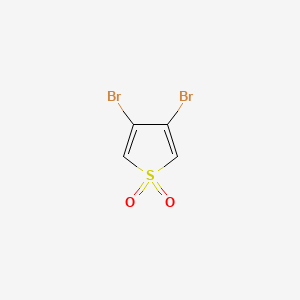
![5-Phenyl-4-piperazin-1-yl-thieno[2,3-d]pyrimidine](/img/structure/B12114993.png)
